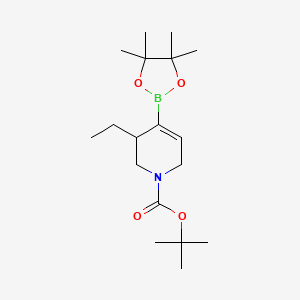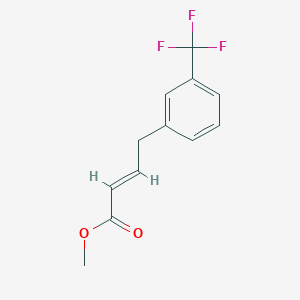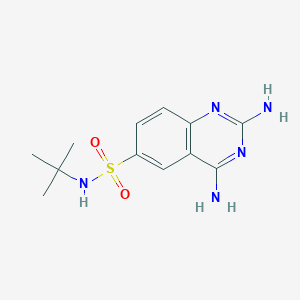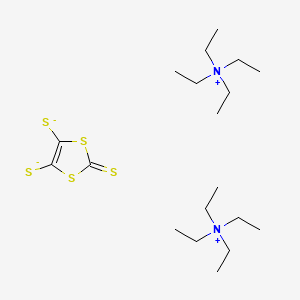![molecular formula C14H17ClN2O3 B11832144 tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the benzimidazole core using reagents such as formaldehyde and hydrochloric acid.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Nucleophilic substitution: Products include azido, thio, or amino derivatives.
Oxidation: Products include oxidized benzimidazole derivatives.
Reduction: Products include reduced benzimidazole derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学的研究の応用
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of their function. The methoxy group and the benzimidazole core contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
Uniqueness
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
特性
分子式 |
C14H17ClN2O3 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC名 |
tert-butyl 2-(chloromethyl)-4-methoxybenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(18)17-9-6-5-7-10(19-4)12(9)16-11(17)8-15/h5-7H,8H2,1-4H3 |
InChIキー |
XECXSYFPOITFGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)OC)N=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)

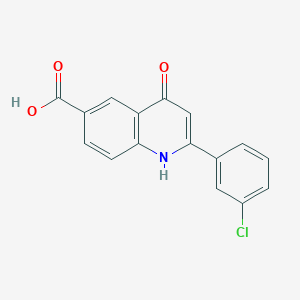
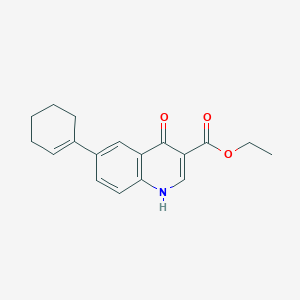
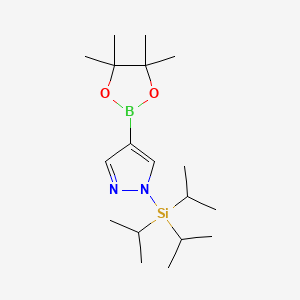
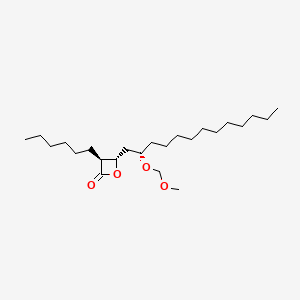
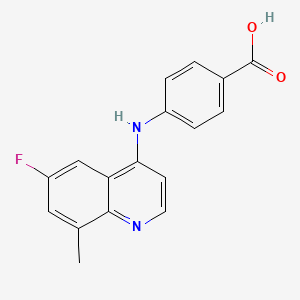
![1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-](/img/structure/B11832108.png)
